Evidence #1: Cadiot–Chodkiewicz Coupling — Bromoalkynes Occupy the Optimal Reactivity Window Between Chloroalkynes and Iodoalkynes
In the copper-catalyzed Cadiot–Chodkiewicz cross-coupling of 1-haloalk-1-ynes with terminal alkynes to form unsymmetrical 1,3-diynes, the bromoalkyne class — into which 1-bromohept-1-yne falls — occupies a uniquely productive reactivity window. A definitive reactivity hierarchy is established in the Science of Synthesis compendium: bromoalkynes are 'much more reactive than chloroalkynes,' while iodoalkynes are 'unsuitable because they undergo dimerization under the usual reaction conditions' [1]. This means 1-chlorohept-1-yne (CAS 51556-10-6) requires elevated temperatures or alternative catalytic systems to participate, whereas 1-iodohept-1-yne (CAS 54573-13-6) consumes itself in unproductive homocoupling. Only the bromo congener balances sufficient electrophilicity for efficient cross-coupling with resistance to dimerization. The general reaction conditions employ a catalytic quantity of copper(I) chloride or bromide, hydroxylamine hydrochloride to suppress Cu(II)-mediated Glaser homocoupling of the terminal alkyne, and ethylamine as base in methanol [1].
| Evidence Dimension | Relative reactivity and suitability for Cadiot–Chodkiewicz cross-coupling |
|---|---|
| Target Compound Data | 1-Bromohept-1-yne (bromoalkyne class): much more reactive than chloroalkynes; does not undergo dimerization under standard conditions. |
| Comparator Or Baseline | 1-Chlorohept-1-yne (chloroalkyne class): much less reactive. 1-Iodohept-1-yne (iodoalkyne class): unsuitable, undergoes dimerization. |
| Quantified Difference | Qualitative rank order (Br ≫ Cl; Br suitable, I unsuitable). No quantitative rate comparison available at the single-compound level. |
| Conditions | CuCl or CuBr (cat.), NH₂OH·HCl, EtNH₂, MeOH, room temperature (standard Cadiot–Chodkiewicz protocol). |
Why This Matters
For procurement decisions, this means that selecting 1-bromohept-1-yne avoids both the sluggish reactivity of chloroalkynes and the dimerization-driven yield loss of iodoalkynes, directly impacting reaction efficiency and product purity in 1,3-diyne construction.
- [1] Science of Synthesis, Witulski, B.; Alayrac, C., 2006, 24, 927. Thieme. https://science-of-synthesis.thieme.com/app/text/?id=SD-024-00921 View Source
